molecular formula C23H20FN3O3S B2845823 Methyl 2-(benzylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537046-54-1

Methyl 2-(benzylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2845823
CAS No.: 537046-54-1
M. Wt: 437.49
InChI Key: NCBLYQNBTCEQII-UHFFFAOYSA-N
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Description

Methyl 2-(benzylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core, a bicyclic system that combines pyridine and pyrimidine rings. This structure is substituted with a benzylsulfanyl group at position 2, a 4-fluorophenyl group at position 5, a methyl group at position 7, and a methyl ester at position 4.

The compound’s stereoelectronic properties are influenced by the electron-withdrawing 4-fluorophenyl group and the lipophilic benzylsulfanyl moiety, which may enhance membrane permeability and target binding. Its synthesis typically involves multi-step reactions, including cyclocondensation and functionalization of the pyrido[2,3-d]pyrimidine core, as seen in analogous compounds .

Properties

IUPAC Name

methyl 2-benzylsulfanyl-5-(4-fluorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c1-13-17(22(29)30-2)18(15-8-10-16(24)11-9-15)19-20(25-13)26-23(27-21(19)28)31-12-14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBLYQNBTCEQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=C(C=C4)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(benzylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This detailed analysis focuses on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H20N3O3SC_{23}H_{20}N_{3}O_{3}S with a molecular weight of approximately 453.94 g/mol. The structure features a tetrahydropyrido[2,3-d]pyrimidine core with various substituents that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions followed by cyclization strategies to form the pyrido-pyrimidine framework. Various methods have been reported in literature for synthesizing related derivatives, often utilizing starting materials such as halogenated phenyl compounds and thiols .

Antimicrobial Activity

Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidine exhibit notable antibacterial and antifungal properties. For instance, compounds similar to this compound were evaluated using the disc diffusion method against various Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess substantial antimicrobial efficacy .

Antitumor Activity

A study focused on the cytotoxic effects of related pyrido-pyrimidine derivatives on human cancer cell lines such as HeLa and HepG2. The total growth inhibition (TGI) was observed at concentrations ranging from 20 µg/ml to 49 µg/ml depending on the specific derivative tested. This suggests a promising antitumor potential for this class of compounds .

The biological activity of this compound is thought to involve interactions with various biological targets:

  • Dihydrofolate Reductase (DHFR) : Many pyrido-pyrimidine derivatives have been shown to inhibit DHFR, which is crucial for DNA synthesis and cellular proliferation.
  • Kinase Inhibition : Some studies suggest that these compounds may act as inhibitors of specific kinases involved in signal transduction pathways relevant to cancer progression .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Demonstrated effectiveness against multiple bacterial strains with zones of inhibition measured in mm (specific results vary by strain) .
Cytotoxicity Assays TGI values reported between 20 µg/ml and 49 µg/ml on cancer cell lines indicating significant cytotoxic effects .
Mechanistic Studies Potential inhibition of DHFR and various kinases has been suggested as mechanisms contributing to observed biological activities .

Comparison with Similar Compounds

Research Findings and Implications

Hydrogen-Bonding Networks : The target compound forms a C=O···H–N hydrogen bond between the pyrimidine carbonyl and a neighboring NH group, creating a $ R_2^2(8) $ graph set motif . This motif is absent in Analog 1, explaining its lower thermal stability.

Fluorine’s Role : The 4-fluorophenyl group participates in C–H···F interactions, stabilizing crystal packing and improving bioavailability. Analog 3 (unfluorinated) exhibits weaker intermolecular forces, correlating with reduced solubility.

Synthetic Challenges : Introducing the benzylsulfanyl group requires careful optimization to avoid disulfide byproducts, a common issue in thioether synthesis .

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